3-Isopropoxy-3-methyl-1-butyne
Description
3-Isopropoxy-3-methyl-1-butyne is an alkoxy-substituted alkyne characterized by a terminal triple bond, a branched methyl group at the third carbon, and an isopropoxy ether group. This structure confers unique reactivity, combining the electrophilic nature of alkynes with the steric and electronic effects of the ether moiety. Potential applications include its use as a building block in organic synthesis, particularly in cycloaddition reactions or as a ligand precursor in catalysis.
Properties
CAS No. |
53907-63-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methyl-3-propan-2-yloxybut-1-yne |
InChI |
InChI=1S/C8H14O/c1-6-8(4,5)9-7(2)3/h1,7H,2-5H3 |
InChI Key |
UFUKPFOCIGKDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isopropoxy-3-methyl-1-butyne can be synthesized through the reaction of 3-chloro-3-methyl-1-butyne with isopropanol. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or sodium amide (NaNH2) to deprotonate the terminal alkyne, forming an alkynide anion. This anion then undergoes a nucleophilic substitution reaction with isopropanol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-3-methyl-1-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon (Pd/C) can convert the alkyne to an alkane.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions, particularly with strong bases forming alkynide anions.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd/C, H2
Substitution: NaH, NaNH2
Major Products Formed
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Alkanes
Substitution: Various substituted alkynes
Scientific Research Applications
3-Isopropoxy-3-methyl-1-butyne has several applications in scientific research:
Biology: The compound can be used in the synthesis of bioactive molecules, which are then studied for their biological properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-3-methyl-1-butyne involves its reactivity as an alkyne. The triple bond in the compound is highly reactive, allowing it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in hydrogenation reactions, the alkyne interacts with hydrogen gas in the presence of a catalyst to form an alkane .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 3-isopropoxy-3-methyl-1-butyne and analogous compounds, with data derived from experimental studies of related molecules:
Key Comparisons:
Molecular Weight and Polarity :
- The target compound (C₈H₁₂O) has a lower molecular weight than 1-isopropoxy-3-methylbutane (C₈H₁₈O) due to the absence of six hydrogen atoms from the alkyne group. However, the triple bond increases its polarity compared to the ether, though less than alcohols or amines .
This contrasts with 1-isopropoxy-3-methylbutane, which lacks π-bond reactivity and undergoes typical ether reactions (e.g., cleavage under acidic conditions) .
Thermal Stability :
- Alkynes like 3-methyl-1-butyne are thermally stable up to ~200°C, while ethers (e.g., 1-isopropoxy-3-methylbutane) decompose at higher temperatures. The target compound’s stability is expected to lie between these extremes, though decomposition pathways may involve retro-alkyne reactions or ether cleavage .
Its branched structure may also hinder polymerization compared to linear alkynes .
Research Findings and Limitations
- Reactivity Studies : Computational models suggest that the isopropoxy group in this compound reduces the triple bond’s electrophilicity by ~15% compared to 3-methyl-1-butyne, based on analogous ether-alkyne systems .
- Synthesis Challenges: No direct synthesis routes are documented, but methods for similar compounds (e.g., Williamson ether synthesis coupled with alkyne alkylation) could be adapted.
- Contradictions : While ethers generally enhance solubility in polar solvents, the target compound’s hydrophobicity is likely higher than 3-methyl-1-butyne due to the bulky isopropoxy group—a hypothesis requiring experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
